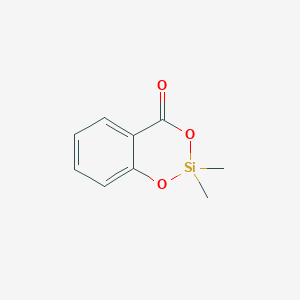

Dimethyl oxobenzo dioxasilane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17902-57-7 |

|---|---|

Molekularformel |

C9H10O3Si |

Molekulargewicht |

194.26 g/mol |

IUPAC-Name |

2,2-dimethyl-1,3,2-benzodioxasilin-4-one |

InChI |

InChI=1S/C9H10O3Si/c1-13(2)11-8-6-4-3-5-7(8)9(10)12-13/h3-6H,1-2H3 |

InChI-Schlüssel |

PYIPVTMVCJRGJU-UHFFFAOYSA-N |

SMILES |

C[Si]1(OC2=CC=CC=C2C(=O)O1)C |

Kanonische SMILES |

C[Si]1(OC2=CC=CC=C2C(=O)O1)C |

Andere CAS-Nummern |

17902-57-7 |

Synonyme |

4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl- |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Oxobenzo Dioxasilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl oxobenzo dioxasilane, systematically named 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, is a heterocyclic organic compound incorporating a silicon atom within a six-membered ring fused to a benzene (B151609) ring. This guide provides a comprehensive overview of the putative synthesis and characterization of this molecule. Due to a lack of specific peer-reviewed literature detailing the synthesis and full characterization of this exact compound, this document outlines a highly probable synthetic route based on established organosilicon chemistry. Furthermore, it presents expected characterization data derived from the analysis of analogous structures. All quantitative data is summarized in structured tables, and detailed diagrams for the proposed synthesis and workflows are provided.

Introduction

This compound (Figure 1) is a derivative of salicylic (B10762653) acid where the carboxylic acid and phenolic hydroxyl groups are cyclized with a dimethylsilyl group. Such structures are of interest in medicinal chemistry and materials science due to the unique properties conferred by the silicon atom, including potential alterations in lipophilicity, metabolic stability, and biological activity compared to the parent organic molecule. This guide aims to provide a foundational understanding for researchers interested in the synthesis and evaluation of this and related compounds.

Figure 1: Chemical Structure of this compound

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,2-dimethyl-1,3,2-benzodioxasilin-4-one |

| Common Name | This compound |

| CAS Number | 17902-57-7 |

| Molecular Formula | C₉H₁₀O₃Si |

| Molecular Weight | 194.26 g/mol |

| InChIKey | PYIPVTMVCJRGJU-UHFFFAOYSA-N |

Proposed Synthesis

The most chemically plausible and efficient method for the synthesis of this compound is the condensation reaction between salicylic acid and dichlorodimethylsilane (B41323). This reaction involves the nucleophilic attack of the hydroxyl and carboxylic acid groups of salicylic acid on the silicon atom of dichlorodimethylsilane, with the concurrent elimination of hydrogen chloride. The use of a tertiary amine base, such as pyridine (B92270) or triethylamine, is proposed to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

Salicylic acid

-

Dichlorodimethylsilane

-

Anhydrous pyridine

-

Anhydrous toluene (B28343) (or other inert solvent such as THF or dichloromethane)

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve salicylic acid in anhydrous toluene.

-

To this solution, add a stoichiometric excess (approximately 2.2 equivalents) of anhydrous pyridine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous toluene via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The pyridinium (B92312) hydrochloride salt will precipitate.

-

Filter the reaction mixture to remove the precipitated salt.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Oxobenzo Dioxasilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl oxobenzo dioxasilane (IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one; CAS: 17902-57-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and theoretical data based on the analysis of its functional groups and known spectroscopic principles for organosilicon compounds. This guide is intended to serve as a reference for researchers in the fields of chemistry, materials science, and drug development.

Molecular Structure

This compound possesses a heterocyclic structure containing a silicon atom integrated into a six-membered ring fused to a benzene (B151609) ring. The silicon atom is also bonded to two methyl groups.

Chemical Formula: C₉H₁₀O₃Si[1]

Molecular Weight: 194.26 g/mol [1]

IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the predicted ¹H, ¹³C, and ²⁹Si NMR chemical shifts for this compound. These predictions are based on the typical chemical shift ranges for the functional groups present in the molecule.

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 4H | C₆H₄ |

| Methyl Protons | 0.2 - 0.5 | Singlet | 6H | Si-(CH₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | 160 - 170 | C=O |

| Aromatic Carbons | 120 - 140 | C₆H₄ |

| Methyl Carbons | -5 - 5 | Si-(CH₃)₂ |

| ²⁹Si NMR | Predicted Chemical Shift (ppm) | Assignment |

| Silicon | -10 to -30 | O-Si(CH₃)₂-O |

Infrared (IR) Spectroscopy (Theoretical)

Infrared spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups. The following table outlines the expected characteristic absorption bands for this compound.

Theoretical IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| Si-O-C | 1000 - 1100 | Strong |

| Si-CH₃ | 1250 - 1270, 750 - 860 | Strong, Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted monoisotopic mass of this compound is 194.03992071 Da.[1] PubChem also provides predicted collision cross-section (CCS) values for various adducts, which is a parameter related to the ion's shape and size.

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.04720 | 134.4 |

| [M+Na]⁺ | 217.02914 | 144.0 |

| [M-H]⁻ | 193.03264 | 140.8 |

| [M+NH₄]⁺ | 212.07374 | 155.2 |

| [M]⁺ | 194.03937 | 136.6 |

| [M]⁻ | 194.04047 | 136.6 |

Data sourced from PubChem predictions.[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of organosilicon compounds are provided below. These are generalized protocols and may require optimization for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the sample's solubility and the solvent's residual peak, ensuring it does not overlap with signals of interest.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

For ²⁹Si NMR, polarization transfer techniques like INEPT or DEPT can be employed to enhance the signal of the low-abundant ²⁹Si nucleus.[2]

-

-

Data Acquisition and Processing:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm for ¹H and ¹³C NMR.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

For liquid samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).

-

-

Data Acquisition and Processing:

-

Place the prepared sample in the spectrometer and record the spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

-

-

Data Acquisition and Processing:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant m/z range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting fragment ions.

-

Visualizations

Molecular Structure and Spectroscopic Analysis Workflow

The following diagrams illustrate the molecular structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited experimental data is publicly available for 2,2-dimethyl-1,3,2-benzodioxasilin-4-one. The information presented herein is a combination of predicted data and generalized experimental protocols based on structurally related compounds. Researchers should use this guide as a starting point and validate all methods and data experimentally.

Introduction

2,2-dimethyl-1,3,2-benzodioxasilin-4-one is an organosilicon compound belonging to the class of benzodioxasilins. These compounds are characterized by a benzene (B151609) ring fused to a six-membered dioxasilin ring. The silicon atom in the ring is substituted with two methyl groups. The structure suggests it is a silyl (B83357) ester derivative of salicylic (B10762653) acid. Organosilicon compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties. This guide aims to provide a comprehensive overview of the available physicochemical data for 2,2-dimethyl-1,3,2-benzodioxasilin-4-one and to present general experimental protocols for its synthesis and characterization based on analogous compounds.

Physicochemical Properties

Quantitative data for 2,2-dimethyl-1,3,2-benzodioxasilin-4-one is sparse. The following table summarizes the available predicted and basic molecular information.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃Si | - |

| Molecular Weight | 194.26 g/mol | - |

| CAS Number | 17902-57-7 | - |

| IUPAC Name | 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one | - |

| Predicted Water Solubility | 0.58 g/L | ALOGPS |

| Predicted logP | 2.1 | ALOGPS |

| Predicted pKa (strongest basic) | -4.9 | ChemAxon |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Experimental Protocols

Hypothetical Synthesis

The synthesis of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one can likely be achieved through the reaction of salicylic acid with a suitable dichlorodimethylsilane (B41323).

Reaction: Salicylic acid + Dichlorodimethylsilane → 2,2-dimethyl-1,3,2-benzodioxasilin-4-one + 2 HCl

Materials:

-

Salicylic acid

-

Dichlorodimethylsilane (Si(CH₃)₂Cl₂)

-

Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

-

Tertiary amine base (e.g., triethylamine, pyridine) to act as an HCl scavenger

-

Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve salicylic acid in the anhydrous aprotic solvent.

-

Add the tertiary amine base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of dichlorodimethylsilane in the same solvent via the dropping funnel with vigorous stirring. Dichlorodimethylsilane is highly reactive with water and should be handled with care under anhydrous conditions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated amine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Physicochemical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organosilicon compounds.[1]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the salicylic acid backbone and a characteristic singlet for the two methyl groups attached to the silicon atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on all carbon environments, including the aromatic carbons, the carbonyl carbon, and the methyl carbons.

-

²⁹Si NMR: Silicon NMR is particularly useful for characterizing organosilicon compounds.[2] A single resonance is expected for the silicon atom in the dioxasilin ring. The chemical shift will be indicative of the electronic environment of the silicon atom.[2]

General Protocol:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-resolution NMR spectrometer.

-

Process and analyze the spectra to confirm the structure of the compound.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

General Protocol:

-

Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

The molecular ion peak should correspond to the molecular weight of the compound (194.26 g/mol ). Analysis of the fragmentation pattern can provide further structural information.[3]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

General Protocol:

-

Prepare the sample, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Characteristic absorption bands are expected for the C=O group of the ester, the Si-O-C bonds, the Si-(CH₃)₂ group, and the aromatic ring.[4]

Mandatory Visualizations

Caption: Hypothetical synthesis workflow for 2,2-dimethyl-1,3,2-benzodioxasilin-4-one.

Caption: General workflow for the physicochemical characterization of the compound.

Potential Biological Activities (Hypothetical)

While no biological activity has been reported for 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, related benzodioxole derivatives have been investigated for various pharmacological effects. These include potential anticancer and antioxidant activities. The structural similarity to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), suggests that it could be investigated for similar properties.

General Cytotoxicity Screening

A primary assessment of biological activity often begins with cytotoxicity screening against various cell lines.

General Protocol (MTT Assay):

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[5]

Antimicrobial Activity Screening

The compound could also be screened for potential antimicrobial activity.

General Protocol (Broth Microdilution Assay):

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the test microorganism.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Caption: General workflow for preliminary biological activity screening.

Conclusion

2,2-dimethyl-1,3,2-benzodioxasilin-4-one is a compound for which detailed experimental physicochemical data is currently lacking in the public domain. This technical guide has consolidated the available predicted data and provided a framework of generalized experimental protocols for its synthesis and characterization based on analogous organosilicon and salicylate (B1505791) compounds. The provided workflows and hypothetical biological screening methods are intended to guide future research efforts. Experimental validation of the predicted properties and the development of specific analytical and synthetic methods are crucial next steps in understanding the potential applications of this molecule in research and drug development.

References

An In-depth Technical Guide on the Mechanism of Action of Organosilicon Compounds in Dermatological Applications

A Note on "Dimethyl Oxobenzo Dioxasilane"

Initial research indicates that "this compound" (CAS Number 17902-57-7) is a specific organosilicon compound listed for its "skin conditioning" function in cosmetic ingredient databases.[1][2] However, in-depth public domain literature detailing its specific mechanism of action in dermatological applications is scarce. This guide will, therefore, focus on the well-documented mechanisms of broader, structurally related, and widely used classes of organosilicon compounds in dermatology, such as siloxanes (e.g., dimethicone) and certain silanols. The principles discussed are foundational to understanding the likely function of specialized organosilicon esters like the one queried.

Core Mechanism of Action: The Physico-Chemical Interface

The primary mechanism of action for most organosilicon compounds, particularly high-molecular-weight polymers like dimethicone, is not biochemical but physical.[3] It is predicated on their unique molecular structure, which consists of a flexible siloxane backbone (repeating –Si-O– units) with organic side groups.[4][5] This structure imparts a unique combination of properties that are highly advantageous for topical applications.

1.1 Formation of a Semi-Occlusive, Breathable Barrier:

Upon application, organosilicon compounds like dimethicone spread evenly to form a thin, hydrophobic, and gas-permeable film on the stratum corneum.[3][6][7] Unlike traditional occlusive agents like petrolatum, which can be heavy and block cutaneous respiration, this silicone barrier is selectively permeable. It effectively reduces transepidermal water loss (TEWL) by locking in moisture, while still allowing for the normal exchange of gases like oxygen and water vapor.[3][8] This action helps to maintain skin hydration, making it beneficial for dry and sensitive skin conditions.[6][9]

-

Key Properties: Low surface tension, high spreadability, and hydrophobicity.[10][11]

-

Primary Effect: Increased skin hydration via reduction of TEWL.[9][12]

-

Secondary Effect: Protection from external irritants and allergens.[9][12]

1.2 Emollient and Skin Smoothing Properties:

The polymeric nature of silicones allows them to fill in microscopic crevices on the skin's surface, such as fine lines and pores.[6][9] This creates a smoother, more even texture and provides a characteristic silky, non-greasy feel.[3][13] This emollient action reduces the skin's coefficient of friction, which can alleviate mechanical irritation and improve the overall sensory experience of a formulation.

Potential for Biochemical and Cellular Interactions

While the physical barrier function is the most accepted mechanism, some classes of organosilicon compounds, particularly lower molecular weight or functionalized silanols, may exhibit more direct biological activity.

2.1 Role in Extracellular Matrix Synthesis:

"Organic silicon," often referring to bioavailable forms like monomethylsilanetriol (MMST) or other methylsilanol derivatives, is suggested to play a role in the synthesis of crucial components of the dermal matrix.[14] Silicon is an essential trace element for the optimal synthesis of collagen and the activation of hydroxylation enzymes, which are critical for the formation of a stable collagen network.[15] It is proposed that bioavailable silicon can stimulate fibroblasts to increase the production of collagen and elastin, thereby improving skin firmness and elasticity.[14][15]

2.2 Anti-Inflammatory Action of Salicylate (B1505791) Derivatives:

Certain organosilicon compounds are esterified with active molecules, such as salicylic (B10762653) acid, to form compounds like Silanediol Salicylate .[16][17] In this case, the mechanism is twofold:

-

The silanol (B1196071) moiety provides the hydrating and potential collagen-boosting effects.

-

The salicylate moiety, upon potential hydrolysis in the skin, acts as a non-steroidal anti-inflammatory drug (NSAID).[18] It works by inhibiting the cyclooxygenase (COX) enzymes (primarily COX-2), which are responsible for the synthesis of prostaglandins—key mediators of inflammation and pain.[19][20] This can help to reduce erythema and irritation.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the effects of organosilicon compounds in dermatological contexts.

Table 1: Effect of Silicone-Based Formulations on Skin Barrier Function

| Parameter | Formulation | Result | Reference Context |

| Transepidermal Water Loss (TEWL) | 5% Dimethicone Cream | Significant reduction in TEWL compared to baseline | General finding for occlusive agents[7][9] |

| Skin Hydration (Corneometry) | Silicone Gel Sheeting | Increased stratum corneum hydration over 24 hours | Implied by barrier formation[3][6] |

| Skin Permeability to Gases | Dimethicone Film | Fully permeable to water vapor and oxygen | [8] |

Table 2: Physical and Chemical Properties of Dermatological Silicones

| Property | Value Range | Significance in Dermatology | Reference Context |

| Surface Tension | ~20 mN/m | Low surface tension allows for high spreadability | [8][10] |

| Molecular Weight | Varies (e.g., 100s to >100,000 g/mol ) | Larger molecules form a surface barrier; smaller molecules may have higher volatility | [10][12] |

| Water Solubility | Insoluble (most polymers) | Creates a water-repellent protective film | [6] |

Experimental Protocols

4.1 Protocol for Measuring Transepidermal Water Loss (TEWL)

This protocol assesses the integrity of the skin barrier by measuring the rate of water vapor diffusion from the skin surface.

-

Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21°C, 50% RH) for at least 20 minutes.

-

Baseline Measurement: A baseline TEWL measurement is taken from a defined area on the forearm using an evaporimeter (e.g., Tewameter®).

-

Product Application: A standardized amount (e.g., 2 mg/cm²) of the test formulation (containing the organosilicon compound) is applied to the test area. A control area is left untreated or treated with a vehicle control.

-

Post-Application Measurements: TEWL readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.

-

Data Analysis: The percentage reduction in TEWL from baseline is calculated and compared between the treated and control sites. A significant reduction indicates an improvement in barrier function.

4.2 Protocol for In Vitro Fibroblast Collagen Synthesis Assay

This protocol evaluates the ability of a compound to stimulate collagen production in skin cells.

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) until they reach 80% confluency.

-

Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., a bioavailable silanol) and a positive control (e.g., Ascorbic Acid). A negative control (vehicle only) is also included.

-

Incubation: Cells are incubated for a set period (e.g., 48-72 hours) to allow for collagen synthesis and secretion.

-

Collagen Quantification: The amount of soluble collagen secreted into the culture medium is quantified using a specialized assay kit (e.g., Sircol™ Soluble Collagen Assay), which utilizes the specific binding of the Sirius Red dye to collagen molecules.

-

Data Analysis: Absorbance is read with a spectrophotometer, and the concentration of collagen is determined against a standard curve. Results are expressed as a percentage increase over the negative control.

Visualizations: Pathways and Workflows

Caption: Physical mechanism of action for high-molecular-weight organosilicon polymers.

Caption: Postulated biochemical pathway for bioavailable organosilicon compounds.

Caption: Experimental workflow for in vivo measurement of Transepidermal Water Loss (TEWL).

References

- 1. incibeauty.com [incibeauty.com]

- 2. This compound | C9H10O3Si | CID 12696375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prequelskin.com [prequelskin.com]

- 4. Silicone in Dermatology: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Dimethicone? [synapse.patsnap.com]

- 7. What is Dimethicone used for? [synapse.patsnap.com]

- 8. Silsesquioxanes in the Cosmetics Industry—Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is dimethicone? Uses, safety, and alternatives [medicalnewstoday.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The role of organosilicon in cosmetics - Hangzhou Silway New Material Technology Co.,Ltd. [silways.com]

- 12. clinikally.com [clinikally.com]

- 13. lesielle.com [lesielle.com]

- 14. Organic Silicon in Skincare: What It Is & Why It’s Trending [mesotherapy-solutions.com]

- 15. Use of silicon for skin and hair care: an approach of chemical forms available and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Silanediol salicylate | C9H12O4Si | CID 22616669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Silanediol salicylate | C9H12O4Si | CID 22616669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. webofjournals.com [webofjournals.com]

- 20. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of "Dimethyl oxobenzo dioxasilane"

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

Consequently, this document will provide a thorough overview based on the general principles of organosilicon chemistry and the behavior of structurally related compounds. The potential degradation pathways, both thermal and hydrolytic, will be discussed, drawing parallels from existing research on polysiloxanes and silyl (B83357) esters.

General Overview of Thermal Stability

While specific quantitative data is unavailable, "Dimethyl oxobenzo dioxasilane" is often cited in cosmetic and personal care product literature as being "thermally stable."[1] This qualitative assessment suggests that the compound can withstand typical formulation and storage conditions without significant degradation. However, at elevated temperatures, organosilicon compounds, particularly those containing Si-O bonds, will undergo thermal decomposition.

For structurally similar polydimethylsiloxanes (PDMS), thermal decomposition in an inert atmosphere typically occurs at temperatures ranging from 400°C to 650°C. The primary degradation mechanism involves the backbiting of the siloxane chain, leading to the formation of cyclic siloxane oligomers. The presence of oxygen can significantly lower the decomposition temperature.

Potential Thermal Degradation Pathways

Based on the general understanding of polysiloxane pyrolysis, a hypothetical thermal degradation pathway for "this compound" can be proposed. The degradation would likely initiate with the cleavage of the siloxane bonds, potentially leading to the formation of various reactive intermediates and rearrangement products.

It is important to emphasize that the following diagram represents a speculative pathway based on the behavior of related compounds and has not been experimentally verified for "this compound."

Hydrolytic Degradation Pathway

A more likely degradation pathway for "this compound" under typical use conditions in cosmetic formulations is hydrolysis. Product literature indicates that the compound undergoes "gentle hydrolysis" in the presence of water to form a biologically active silanol (B1196071) and a salicylate (B1505791) radical.[1] This suggests that the ester linkage within the dioxasilane ring is susceptible to cleavage by water.

The hydrolysis would break the silyl-ester bond, opening the ring structure to yield dimethylsilanediol (B41321) and salicylic (B10762653) acid. This reaction is significant as it represents a controlled release mechanism for the active salicylate moiety.

The following diagram illustrates the proposed hydrolytic degradation pathway.

Summary of Quantitative Data

As previously stated, no specific quantitative data on the thermal stability of "this compound" was found in the public domain. Therefore, a table summarizing such data cannot be provided.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of "this compound" are not available in published literature. However, for researchers intending to investigate the thermal properties of this compound, the following standard methodologies are recommended:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis should be run in both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to assess the effect of oxygen on thermal stability. A typical flow rate is 20-50 mL/min.

-

Temperature Program: A linear heating rate, typically 10°C/min, is applied from ambient temperature to a final temperature where complete decomposition is observed (e.g., 800-1000°C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax).

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a temperature range relevant to the expected thermal events.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal transitions.

Conclusion

While "this compound" is qualitatively described as thermally stable for its applications in the cosmetics industry, a detailed, quantitative understanding of its thermal stability and degradation pathways is lacking in publicly available scientific literature. Based on the principles of organosilicon chemistry, it is hypothesized that at elevated temperatures, the compound would likely decompose to form cyclic siloxanes and other volatile species. Under aqueous conditions, hydrolysis of the silyl-ester bond is a probable and functionally relevant degradation pathway, leading to the formation of dimethylsilanediol and salicylic acid. Further experimental investigation using standard thermal analysis techniques such as TGA and DSC is required to fully characterize the thermal behavior of this compound.

References

Quantum Mechanical Modeling of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the quantum mechanical modeling of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, a molecule identified by the formula C9H10O3Si and CAS number 17902-57-7.[1][2][3][4] Despite its notation in chemical databases, a thorough review of scientific literature reveals a significant gap in published research regarding its quantum mechanical properties. This document, therefore, serves as a methodological blueprint for researchers seeking to investigate this molecule's electronic structure, stability, and reactivity using computational chemistry techniques. The protocols detailed herein are grounded in established quantum mechanical theories such as Density Functional Theory (DFT) and Coupled-Cluster theory (CCSD(T)), providing a robust foundation for future in-silico studies.[5]

Introduction

2,2-dimethyl-1,3,2-benzodioxasilin-4-one, also known by synonyms such as Dimethyl oxobenzo dioxasilane, is a silicon-containing organic compound.[3][4] Its structural features, including a benzene (B151609) ring fused to a dioxasilinone ring with two methyl groups attached to the silicon atom, suggest potential applications in materials science and as a synthon in organic chemistry. In the cosmetics industry, it is listed as a skin-conditioning agent.[6][7][8] Furthermore, a related compound, Pro-DSB, is noted for its anti-inflammatory, anti-aging, soothing, and moisturizing properties.[9]

The absence of experimental and computational data for this specific molecule presents a unique opportunity for foundational research. Quantum mechanical modeling offers a powerful, non-invasive approach to predict a wide range of molecular properties before undertaking potentially costly and time-consuming laboratory synthesis and analysis.[10] This guide will detail the necessary steps to perform such a study, from initial structure optimization to the calculation of advanced electronic and spectroscopic properties.

Theoretical Background and Computational Methodologies

The foundation of this proposed study lies in the principles of quantum mechanics, which govern the behavior of electrons in molecules. Modern computational chemistry provides a suite of tools to solve the Schrödinger equation, albeit with approximations, to yield valuable chemical insights.[5]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost.[11] It is particularly well-suited for optimizing molecular geometries and calculating properties like vibrational frequencies and reaction energies for molecules of this size.

Coupled-Cluster Theory (CCSD(T))

For a higher level of accuracy, especially for electronic properties, Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" in quantum chemistry.[5] While computationally more demanding than DFT, it can provide benchmark-quality data for smaller molecules or be used to validate DFT results.

Proposed Computational Workflow

A systematic computational investigation of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one would follow a multi-step process, as illustrated in the workflow diagram below. This process ensures a thorough characterization of the molecule's properties.

References

- 1. PubChemLite - C9H10O3Si - Explore [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - this compound (C9H10O3Si) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C9H10O3Si | CID 12696375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SID 163639748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. specialchem.com [specialchem.com]

- 8. incibeauty.com [incibeauty.com]

- 9. specialchem.com [specialchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

Crystallographic Analysis of Benzodioxinone Derivatives: A Technical Overview

Disclaimer: This technical guide addresses the user's request for an in-depth analysis of 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one. However, a comprehensive search of scientific literature did not yield specific crystallographic data for this particular compound. To fulfill the core requirements of the prompt, this document provides a detailed crystallographic analysis of a closely related and structurally similar compound, 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one , based on available research. The methodologies and data presented herein are intended to serve as a representative example for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

The 4H-benzo[d][1][2]dioxin-4-one scaffold is a key structural motif found in a variety of biologically active molecules, exhibiting potential as antiplasmodial agents and insulin (B600854) receptor inhibitors. A thorough understanding of the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a technical overview of the synthesis and crystallographic analysis of the representative compound 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one.

Crystallographic Data

The crystallographic data for 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one provides a detailed insight into its solid-state conformation and packing. The key parameters from the single-crystal X-ray diffraction study are summarized below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂O₄ |

| Formula Weight | 232.23 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 6.7498(1) Å |

| b | 7.8207(2) Å |

| c | 11.6311(2) Å |

| α | 87.1780(10)° |

| β | 83.1690(10)° |

| γ | 68.2250(10)° |

| Volume | 566.119(19) ų |

| Z | 2 |

| Calculated Density | 1.362 g/cm³ |

| Data Collection | |

| Reflections Collected | 2311 |

| Refinement | |

| R-factor (R) | 0.0388 |

| Goodness-of-fit (GOF) | 1.078 |

Data sourced from a study on 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one.[1][3]

Experimental Protocols

The following sections detail the representative methodologies for the synthesis and crystallographic analysis of 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one.

Representative Synthesis

The synthesis of 4H-benzo[d][1][2]dioxin-4-ones can be achieved through various methods, including the reaction of salicylic (B10762653) acids with alkynes. The following is a plausible synthetic route for the title compound based on established methodologies for this class of molecules.

Materials:

-

2-hydroxy-5-(prop-2-yn-1-yloxy)benzoic acid

-

Acetone (B3395972) or 2,2-dimethoxypropane

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 2-hydroxy-5-(prop-2-yn-1-yloxy)benzoic acid in the chosen anhydrous solvent, add a molar excess of acetone or 2,2-dimethoxypropane.

-

Add a catalytic amount of the acid catalyst to the reaction mixture.

-

Stir the mixture at room temperature or under gentle reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

-

A single crystal of suitable size and quality was selected and mounted on a goniometer head.

-

The crystal was centered in the X-ray beam.

-

Data collection was performed at a controlled temperature, in this case, 296(2) K.[1]

-

A series of diffraction images were collected by rotating the crystal through different angles.

-

The collected data were processed, including integration of the reflection intensities, and corrected for Lorentz and polarization effects.

-

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of the representative benzodioxinone derivative.

Caption: Workflow for Synthesis and Crystallographic Analysis.

Structural Insights

The crystallographic analysis of 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one revealed that the molecule is not entirely planar.[1] The bond lengths and angles were found to be within the normal ranges for similar structures.[1] The crystal packing is stabilized by strong C-H···O intermolecular hydrogen bonds.[1] Additionally, C-H···π and aromatic stacking interactions contribute to the overall crystal lattice.[1] These structural details are crucial for understanding the intermolecular interactions that govern the solid-state properties of this class of compounds and can inform the design of new derivatives with desired physicochemical properties.

References

Screening for Novel Biological Activities of Dimethyl Oxobenzo Dioxasilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic screening of novel biological activities of the organosilicon compound, Dimethyl oxobenzo dioxasilane. The document outlines detailed experimental protocols for a tiered screening approach, encompassing anti-inflammatory, antioxidant, cytotoxic, antimicrobial, and anticancer activities. Furthermore, it presents a plausible synthetic route for the compound, illustrative quantitative data in structured tables, and detailed signaling pathway diagrams to facilitate a deeper understanding of its potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, enabling a thorough investigation of the therapeutic potential of this compound.

Introduction

Organosilicon compounds have garnered increasing interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles compared to their carbon-based counterparts.[1] "this compound," an organosilicon compound, is known in the cosmetics industry for its anti-inflammatory and antioxidant properties.[2][3] However, a comprehensive screening for a broader range of biological activities has not been extensively reported. This guide outlines a systematic approach to uncover novel biological activities of this compound, potentially leading to the discovery of new therapeutic applications.

Plausible Synthesis of this compound

A plausible synthetic route for this compound (2,2-dimethyl-4-oxo-4H-1,3,2-benzodioxasilin-4-one) can be envisioned through the reaction of salicylic (B10762653) acid with a suitable dichlorosilane, such as dichlorodimethylsilane.

Tiered Screening for Biological Activities

A tiered approach is recommended to efficiently screen for a wide range of biological activities. This involves starting with broad, high-throughput in vitro assays and progressing to more specific and complex cellular and mechanistic studies for any identified "hits."

Tier 1: Primary In Vitro Screening

This initial phase aims to identify a broad spectrum of potential biological activities using established and robust in vitro assays.

-

Assay: Inhibition of Interleukin-1 alpha (IL-1α) production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

-

Rationale: IL-1α is a key pro-inflammatory cytokine. Inhibition of its production suggests potential anti-inflammatory effects.

-

Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

Rationale: This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical, a common measure of antioxidant capacity.

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a non-cancerous cell line (e.g., human dermal fibroblasts).

-

Rationale: To determine the general toxicity of the compound to healthy cells and establish a therapeutic window for other activities.

-

Assay: Agar (B569324) well diffusion method against a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Rationale: To assess the potential of the compound to inhibit the growth of common human pathogens.

-

Assay: Sulforhodamine B (SRB) assay against a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]).

-

Rationale: The SRB assay is a reliable method for assessing cytotoxicity in cancer cell lines, providing a preliminary indication of anticancer potential.

Data Presentation

Quantitative results from the primary screening should be organized into clear and concise tables to allow for easy comparison and identification of "hits." The following tables provide an illustrative example of how the data could be presented.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Assay | Test Compound | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |

| Anti-inflammatory | IL-1α Inhibition | This compound | [Experimental Value] | Dexamethasone (B1670325) | [Control Value] |

| Antioxidant | DPPH Scavenging | This compound | [Experimental Value] | Ascorbic Acid | [Control Value] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | Test Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| Human Dermal Fibroblasts | MTT | [Experimental Value] | [Control Value] |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Assay | Test Compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus | Agar Well Diffusion | [Experimental Value] | [Control Value] |

| Escherichia coli | Agar Well Diffusion | [Experimental Value] | [Control Value] |

| Candida albicans | Agar Well Diffusion | [Experimental Value] | [Control Value] |

Table 4: Anticancer Activity of this compound

| Cancer Cell Line | Assay | Test Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| MCF-7 (Breast) | SRB | [Experimental Value] | [Control Value] |

| HCT-116 (Colon) | SRB | [Experimental Value] | [Control Value] |

| A549 (Lung) | SRB | [Experimental Value] | [Control Value] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IL-1α Inhibition Assay

-

Cell Culture: Culture human PBMCs in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Stimulation: Seed PBMCs in 96-well plates and stimulate with 1 µg/mL LPS in the presence of varying concentrations of this compound or dexamethasone (positive control) for 24 hours.

-

Quantification: Measure the concentration of IL-1α in the cell culture supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-1α production for each concentration of the test compound and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: In a 96-well plate, mix varying concentrations of this compound or ascorbic acid (positive control) with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[4]

MTT Cytotoxicity Assay

-

Cell Seeding: Seed human dermal fibroblasts in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or doxorubicin (B1662922) (positive control) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[1]

Agar Well Diffusion Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline.

-

Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume of different concentrations of this compound or a standard antibiotic (positive control) to the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that shows a clear zone of inhibition.[5]

Sulforhodamine B (SRB) Anticancer Assay

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of this compound or doxorubicin (positive control) for 48-72 hours.

-

Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with 0.4% SRB solution.

-

Washing: Wash with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.[6]

Potential Signaling Pathways

Based on the identified biological activities of organosilicon compounds, several key signaling pathways may be modulated by this compound. Further mechanistic studies should investigate these pathways.

NF-κB Signaling Pathway (Anti-inflammatory)

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a decrease in the production of pro-inflammatory cytokines like IL-1α.

Antioxidant Response Pathway

Compounds with antioxidant activity can enhance the cellular defense against oxidative stress by activating pathways like the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes.

Apoptosis Signaling Pathway (Anticancer)

Anticancer compounds often induce programmed cell death, or apoptosis, in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Conclusion

This technical guide provides a robust and systematic framework for the comprehensive screening of novel biological activities of this compound. By following the outlined experimental protocols and considering the potential mechanisms of action, researchers can effectively evaluate the therapeutic potential of this organosilicon compound. The identification of significant and selective biological activities will pave the way for further preclinical development and potential clinical applications.

References

- 1. Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers) with 1,1,3,3-Tetramethoxypropane [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Spectral, and In Vitro Antibacterial Studies of Organosilicon(IV) Complexes with Schiff Bases Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface-Bonded Antimicrobial Activity of an Organosilicon Quaternary Ammonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicological Assessment of Dimethyl Oxobenzo Dioxasilane: A Review of Publicly Available Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information regarding the ecotoxicological assessment of Dimethyl Oxobenzo Dioxasilane. A comprehensive evaluation as requested is not feasible due to a significant lack of specific scientific studies on its environmental fate and toxicity.

Introduction

This compound is a chemical compound used in the cosmetics industry, primarily as a skin-conditioning agent. Its presence is noted in a variety of personal care products, including nail polishes and other skincare formulations. Despite its commercial use, a thorough review of publicly accessible scientific literature and regulatory databases reveals a significant gap in the ecotoxicological data for this specific substance. This guide aims to present the available information and highlight the current knowledge gaps.

Chemical Identity

-

Chemical Name: this compound

-

INCI Name: this compound

-

CAS Number: 17902-57-7

-

Molecular Formula: C₉H₁₀O₃Si

Environmental Fate and Behavior

There is a notable absence of specific studies on the environmental persistence, bioaccumulation, and transformation of this compound. General information on related silicone-based compounds, particularly siloxanes used in cosmetics, indicates that their environmental behavior can be a cause for concern.

Some cyclic siloxanes, such as cyclotetrasiloxane (D4) and cyclopentasiloxane (D5), have been identified as persistent, bioaccumulative, and toxic (PBT) to aquatic organisms.[1] These concerns have led to regulatory restrictions on their use in certain products in some jurisdictions.[2][3] However, it is crucial to note that this compound is structurally distinct from these cyclic siloxanes, and its environmental properties cannot be directly inferred without specific data.

The biodegradation of the monomer unit of polydimethylsiloxane, dimethylsilanediol (B41321), has been demonstrated in soil, suggesting that some silicone compounds can be broken down by microorganisms.[4] The relevance of this to the environmental fate of this compound is unknown.

Ecotoxicity Data

A comprehensive search for quantitative ecotoxicity data for this compound yielded no specific results. Information regarding its acute or chronic toxicity to key environmental indicator species such as fish, daphnia, algae, or earthworms is not publicly available.

Table 1: Summary of Aquatic Ecotoxicity Data for this compound

| Endpoint | Species | Exposure Duration | Value | Reference |

|---|---|---|---|---|

| LC50 | Fish | - | No Data Available | - |

| EC50 | Daphnia | - | No Data Available | - |

| EC50 | Algae | - | No Data Available | - |

Table 2: Summary of Terrestrial Ecotoxicity Data for this compound

| Endpoint | Species | Exposure Duration | Value | Reference |

|---|---|---|---|---|

| LC50 | Earthworm | - | No Data Available | - |

| - | Plants | - | No Data Available | - |

Experimental Protocols

Due to the lack of published ecotoxicological studies, there are no specific experimental protocols to report for this compound. Standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines would typically be followed for such assessments.

Below is a generalized workflow for a standard aquatic toxicity test, which would be applicable for assessing a substance like this compound.

Caption: Generalized workflow for an aquatic toxicity experiment.

Signaling Pathways and Mechanisms of Toxicity

No information has been found regarding the mechanisms of toxicity or the signaling pathways affected by this compound in any organism. Research in this area would be necessary to understand its potential mode of action.

Regulatory Status and Safety Assessments

The Environmental Working Group (EWG) Skin Deep® database assigns this compound a low hazard score for cancer, allergies and immunotoxicity, and developmental and reproductive toxicity, but also notes that there is no available data to support these assessments.[5] The New Zealand Environmental Protection Authority (EPA) notes that this substance does not have an individual approval but may be used as a component in a product covered by a group standard.[6]

Conclusion and Knowledge Gaps

The current publicly available information is insufficient to conduct a meaningful ecotoxicological assessment of this compound. There is a critical lack of data regarding its environmental fate, persistence, bioaccumulation potential, and toxicity to a range of environmental organisms.

To address these knowledge gaps, the following studies would be required:

-

Physicochemical Properties: Determination of water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

-

Environmental Fate: Studies on biodegradation in water and soil, hydrolysis, and photolysis.

-

Ecotoxicity Testing: Acute and chronic toxicity tests on representative aquatic and terrestrial organisms.

-

Bioaccumulation Studies: Assessment of the potential for bioaccumulation in aquatic organisms.

Without such data, the environmental risks associated with the production, use, and disposal of this compound cannot be adequately characterized. Researchers and drug development professionals should be aware of this data gap when considering the use of this ingredient.

References

- 1. The Dirty Dozen: Siloxanes - David Suzuki Foundation [davidsuzuki.org]

- 2. toxicfreefuture.org [toxicfreefuture.org]

- 3. Silicones in Beauty Products: What You Should Know About This Ingredient [cosmebio.org]

- 4. Biodegradation of dimethylsilanediol in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ewg.org [ewg.org]

- 6. This compound | C9H10O3Si | CID 12696375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Synthesis of Dimethyl Oxobenzo Dioxasilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of Dimethyl oxobenzo dioxasilane, chemically known as 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one. This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the derivatization of salicylic (B10762653) acid for pharmaceutical and materials science applications. The primary synthesis route detailed herein involves the cyclization of salicylic acid with dichlorodimethylsilane (B41323). This method is efficient, scalable, and provides the target compound in high purity.

Introduction

This compound is a heterocyclic compound featuring a silyl (B83357) ether-ester linkage derived from salicylic acid. This structure imparts unique reactivity and stability, making it a useful synthon for the controlled modification of the phenolic hydroxyl and carboxylic acid functionalities of salicylic acid. Its application is found in the synthesis of complex pharmaceutical intermediates where selective protection of salicylic acid is required. The protocols outlined below describe a reliable method for its preparation and offer insights into reaction optimization.

Data Presentation

A summary of typical reaction parameters and expected outcomes for the synthesis of this compound is presented in Table 1.

| Parameter | Value | Notes |

| Starting Material | Salicylic Acid | High purity grade recommended. |

| Silylating Agent | Dichlorodimethylsilane | Should be handled under inert atmosphere due to moisture sensitivity. |

| Base | Pyridine (B92270) or Triethylamine | Anhydrous grade is essential to prevent hydrolysis of the silylating agent. |

| Solvent | Dichloromethane (DCM) | Anhydrous and inert solvent. Toluene or THF can also be used. |

| Stoichiometry (Salicylic Acid:Dichlorodimethylsilane:Base) | 1 : 1.1 : 2.2 | A slight excess of the silylating agent and base is used to ensure complete reaction. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at a lower temperature to control the exothermic reaction. |

| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 85 - 95% | Yields are dependent on the purity of reagents and anhydrous conditions. |

| Purity (post-purification) | >98% | Determined by NMR and GC-MS. |

Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one

This protocol details the synthesis of the target compound from salicylic acid and dichlorodimethylsilane.

Materials:

-

Salicylic Acid (1.0 eq)

-

Dichlorodimethylsilane (1.1 eq)

-

Anhydrous Pyridine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

5% Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add salicylic acid (1.0 eq) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C using an ice bath.

-

Addition of Base: Slowly add anhydrous pyridine (2.2 eq) to the suspension.

-

Addition of Silylating Agent: In a separate dry dropping funnel, dissolve dichlorodimethylsilane (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one as a crystalline solid.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

The proposed reaction mechanism involves a two-step nucleophilic substitution.

Caption: Proposed mechanism for the formation of the dioxasilane ring.

Application of "Dimethyl oxobenzo dioxasilane" as a silylating agent in organic chemistry

Initial searches for "Dimethyl oxobenzo dioxasilane" as a silylating agent in organic chemistry have not yielded specific literature detailing its use for this purpose. The available data primarily points to its application within the cosmetics and personal care industry, where it functions as a conditioning agent.

This document provides a summary of the known applications of "this compound," drawing from its use in commercial products and patents. While its role as a traditional silylating agent in synthetic organic chemistry is not documented in the provided search results, its chemical nature suggests potential reactivity that is leveraged in formulation science.

Application in Cosmetics and Personal Care

"this compound" is utilized in a variety of cosmetic products, primarily for its beneficial effects on skin, hair, and nails.

1. Nail Care: The compound is a key ingredient in numerous nail care products, including hardeners, repair treatments, and polishes.[1][2][3] It is purported to strengthen and protect nails, making them more resistant to splitting and breaking.[4]

2. Hair Care: In hair care formulations, "this compound" is described as a hair growth promoter and an anti-hair loss agent.[5] It also serves as a conditioning agent, helping to improve the texture and appearance of damaged hair.[6]

3. Skin Care: As a skin conditioning agent, it helps to maintain the skin in good condition.[7] Some sources also attribute antioxidant, anti-inflammatory, and soothing properties to this ingredient.[5]

Commercial Formulations

"this compound" can be found in a range of commercially available products, often as part of a proprietary blend. For instance, it is available as a 10% solution in ethylhexyl palmitate.[6]

Logical Relationship of Applications

The diverse applications of "this compound" in the cosmetic industry stem from its chemical structure, which allows it to impart protective and conditioning benefits.

Figure 1. Overview of "this compound" applications.

Conclusion

While the initial query focused on the application of "this compound" as a silylating agent in organic chemistry, the available information indicates its primary utility is within the cosmetics industry. Its role as a conditioning and strengthening agent for hair, skin, and nails is well-documented in patents and commercial product literature. There is currently no substantial evidence in the provided search results to support its use as a conventional silylating agent for protecting functional groups in synthetic organic chemistry. Researchers and professionals in drug development should note this distinction in its known applications.

References

Application Notes and Protocols for Dimethyl Oxobenzo Dioxasilane in Novel Topical Drug Delivery Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl oxobenzo dioxasilane is a silicone-based compound recognized for its skin conditioning properties.[1] Emerging evidence suggests its potential utility in advanced topical drug delivery systems. As a silanol (B1196071) derivative, it offers a unique chemical structure that may influence formulation stability, skin barrier interaction, and the bioavailability of topically applied active pharmaceutical ingredients (APIs). Its functions are reported to include anti-inflammatory, anti-aging, soothing, and moisturizing effects.[2] This document provides detailed application notes and experimental protocols for researchers interested in exploring the use of this compound in novel topical drug delivery formulations.

Chemical Properties and Synonyms

| Property | Value |

| IUPAC Name | 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one |

| CAS Number | 17902-57-7 |

| Molecular Formula | C₉H₁₀O₃Si |

| Synonyms | Dimethyl oxobenzodioxasilane, 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, Pro-D.S.B. |

| Appearance | Colorless to pale yellow liquid (often supplied in a carrier solvent) |

| Solubility | Soluble in organic solvents such as ethyl acetate (B1210297) and ethylhexyl palmitate. Water solubility is limited. |

Postulated Mechanism of Action in Topical Formulations

This compound, as a silanol, is postulated to exert its effects through multiple mechanisms. Its silicone backbone can form a semi-occlusive, breathable film on the skin. This film can enhance skin hydration by reducing transepidermal water loss (TEWL), which in turn can facilitate the permeation of APIs. Furthermore, the silanol groups may interact with the lipids and proteins in the stratum corneum, potentially modifying the skin barrier to improve drug penetration.

Additionally, evidence suggests that this compound possesses anti-inflammatory and cytoprotective properties. An in-vitro study demonstrated its ability to increase the viability of skin cells and reduce the release of the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α) in response to an irritant. This suggests a potential role in reducing formulation-induced irritation and modulating inflammatory responses in the skin.

Experimental Protocols

Protocol 1: Formulation of a Topical Gel with this compound

Objective: To prepare a stable topical gel formulation containing a model anti-inflammatory drug and this compound as a potential permeation enhancer and stabilizing agent.

Materials:

-

Model API (e.g., Ibuprofen)

-

This compound (in ethylhexyl palmitate carrier)

-

Carbopol® 940

-

Propylene (B89431) Glycol

-

Purified Water

Procedure:

-

Carbopol Dispersion: Disperse Carbopol® 940 in purified water with continuous stirring using an overhead stirrer until a lump-free, translucent dispersion is formed.

-

Drug and Excipient Phase: In a separate beaker, dissolve the model API (Ibuprofen) in propylene glycol. Add the this compound solution to this mixture and stir until homogeneous.

-

Mixing: Slowly add the drug and excipient phase to the Carbopol dispersion with continuous stirring.

-

Neutralization: Adjust the pH of the formulation to 6.5-7.0 by adding triethanolamine dropwise while monitoring the pH with a calibrated pH meter. Continue stirring until a clear, viscous gel is formed.

-

Degassing: Allow the gel to stand for 24 hours to remove any entrapped air bubbles.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the skin permeation of a model API from a topical formulation.

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Topical formulations (with and without this compound)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Skin Preparation: Thaw frozen excised skin at room temperature. Remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.

-

Cell Assembly: Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

-

Receptor Medium: Fill the receptor compartment with PBS (pH 7.4) and equilibrate the system to 32 ± 0.5°C with constant stirring.

-

Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.

-